molecular formula C13H12F3NO B156385 1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone CAS No. 230615-51-7

1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone

Cat. No. B156385
M. Wt: 255.23 g/mol
InChI Key: LMOTUASGGOAXPT-UHFFFAOYSA-N
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Description

The compound "1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone" is a derivative of the benzazepine class of compounds. Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring, which is a seven-membered heterocyclic ring containing nitrogen. The specific compound appears to be a trifluoromethyl ketone derivative of a 1,5-methanobenzazepine.

Synthesis Analysis

The synthesis of related benzazepine compounds has been reported in the literature. For instance, a novel approach to prepare 1,5-methano-2,3,4,5-tetrahydro-1H-3-benzazepine involves a tandem Michael addition and Pd-catalyzed cyclization to afford an intermediate, which is then subjected to hydrogenolysis and cyclized with base to afford a lactam. This lactam is subsequently reduced to afford the desired benzazepine . Although the specific compound of interest is not directly synthesized in this paper, the methodology could potentially be adapted for its synthesis by incorporating the appropriate trifluoromethyl ketone functionality at the relevant step.

Molecular Structure Analysis

The molecular structure of benzazepines like the ones discussed in the literature is characterized by the presence of a seven-membered azepine ring fused to a benzene ring. The presence of a methano bridge in the 1,5-position is a distinctive feature of the 1,5-methanobenzazepines . The trifluoromethyl ketone moiety in the compound of interest would add to the complexity of the molecular structure, potentially affecting its electronic and steric properties.

Chemical Reactions Analysis

The chemical reactivity of benzazepines can be influenced by various substituents and functional groups attached to the core structure. The papers provided do not detail reactions specific to the trifluoromethyl ketone derivative of benzazepines, but they do discuss the synthesis and reactivity of related compounds. For example, the synthesis of B-norbenzomorphans, which are related to benzazepines, involves multiple steps including cyclization and reduction reactions . The trifluoromethyl group in the compound of interest is known to be an electron-withdrawing group, which could affect the reactivity of the ketone and adjacent positions on the benzazepine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzazepines can vary widely depending on their specific substituents. The papers do not provide direct information on the physical and chemical properties of the compound "1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone". However, it can be inferred that the trifluoromethyl ketone functionality would likely increase the compound's lipophilicity and could also affect its boiling point, melting point, and solubility in various solvents. The presence of the ketone could also introduce the possibility of keto-enol tautomerism, although this is not directly discussed in the provided papers .

Scientific Research Applications

Chemical Synthesis and Reactions

Research on azepine derivatives, such as the compound , often focuses on their synthesis, chemical properties, and applications. Azepine and its derivatives are highlighted for their significant pharmacological and therapeutic implications. The synthesis and reactions of seven-membered heterocyclic compounds, including azepines, azepinones, and azepanes, have been explored in detail, revealing the potential for new drug discovery and the development of less toxic, low-cost, highly active analogs (Kaur et al., 2021).

Applications in Liquid Crystals

The structural characteristics of certain azepine derivatives make them suitable for applications in the design of liquid crystals. Studies on methylene-linked liquid crystal dimers, such as those incorporating azepine rings, demonstrate their role in forming unique nematic phases that could be utilized in advanced display technologies (Henderson & Imrie, 2011).

Biotechnological Potential

The biotechnological applications of methanotrophs, bacteria that utilize methane as their sole carbon source, indicate the potential for using derivatives of azepine in bioremediation, biosensing, and the production of biopolymers. Methanotrophs can produce valuable compounds like single-cell protein, biopolymers, and lipids from methane, suggesting a route for the bio-based production of azepine derivatives and related compounds (Strong et al., 2015).

Energetic Materials Development

Research into azines, a class of compounds related to azepines, has shown that they can be incorporated into high-energy density materials for use in propellants and explosives. The synthesis, properties, and potential applications of azine energetic compounds underscore their significance in the development of safer and more efficient energetic materials (Yongjin & Ba, 2019).

Safety And Hazards

Without specific safety data for this compound, it’s difficult to provide detailed information about its potential hazards .

properties

IUPAC Name

1-(10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO/c14-13(15,16)12(18)17-6-8-5-9(7-17)11-4-2-1-3-10(8)11/h1-4,8-9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOTUASGGOAXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC=C23)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619028
Record name 2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-3H-1,5-methano-3-benzazepin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone

CAS RN

230615-51-7
Record name 2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-3H-1,5-methano-3-benzazepin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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